(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
説明
特性
IUPAC Name |
(E)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-24-15-5-2-13(3-6-15)4-7-17(23)22-9-8-16(12-22)25-18-20-10-14(19)11-21-18/h2-7,10-11,16H,8-9,12H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPYXCKASFLOOH-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogues and Key Differences
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Configuration |
|---|---|---|---|
| Target Compound | Propenone-pyrrolidine-fluoropyrimidine | 5-Fluoropyrimidin-2-yloxy, 4-methoxyphenyl | E |
| (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}propenone | Propenone-pyrrolidine-diazenyl | Pyrrolidin-1-yldiazenyl, 4-methoxyphenyl | E |
| (E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)propenone | Propenone-piperidine-furan | 5-(4-Chlorophenyl)furan-2-yl, piperidin-1-yl | E |
| (E)-1-(4,4′-Difluoro-5′-methoxy-terphenyl-4′-yl)-3-(4-methylphenyl)propenone | Propenone-terphenyl | 4,4′-Difluoro-5′-methoxy-terphenyl, 4-methylphenyl | E |
Key Observations :
- Pyrrolidine vs.
- Fluoropyrimidine vs. Furan/Chlorophenyl: The fluoropyrimidine group in the target compound provides hydrogen-bonding capacity and metabolic resistance compared to the non-polar 4-chlorophenyl-furan in ’s analog .
- Aromatic Systems : The terphenyl analog () has extended conjugation, increasing hydrophobicity but reducing solubility, whereas the target compound balances aromaticity with polar fluoropyrimidine .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Properties
Key Observations :
- Solubility : The target compound’s fluoropyrimidine and methoxyphenyl groups likely improve aqueous solubility compared to the highly hydrophobic terphenyl analog .
- Bioactivity: Fluoropyrimidine derivatives are known to inhibit thymidylate synthase or kinases, suggesting the target compound may outperform ’s diazenyl analog in specificity .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer :
- Step 1 : Begin with the formation of the pyrrolidine ring via cyclization of γ-aminoketones or reductive amination of diketones under basic conditions (e.g., NaHCO₃ in ethanol) .
- Step 2 : Introduce the 5-fluoropyrimidin-2-yloxy group through nucleophilic substitution at the pyrrolidine C3 position using 5-fluoro-2-chloropyrimidine and a base like K₂CO₃ in DMF .
- Step 3 : Couple the enone moiety (4-methoxyphenylpropenone) via a Michael addition or Wittig reaction, ensuring stereochemical control for the (E)-isomer using triphenylphosphine-based catalysts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the pure product .
Q. What analytical techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- X-ray Crystallography : Resolve the stereochemistry of the enone and pyrrolidine moieties. For example, compare bond angles (e.g., C=O and C=C distances) to similar structures .
- NMR Spectroscopy : Use ¹H-¹³C HSQC and HMBC to assign quaternary carbons (e.g., pyrrolidine N-linked carbons) and confirm the (E)-configuration of the propenone group (J ≈ 16 Hz for trans coupling) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₉H₁₉FN₂O₃) .
Q. How can reaction conditions be tailored to stabilize intermediates during synthesis?
- Methodological Answer :
- Temperature Control : Maintain intermediates like the pyrrolidine-oxygen-pyrimidine fragment at 0–5°C to prevent decomposition .
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize electrophilic intermediates during substitution reactions .
- Catalyst Optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity and reduce side products .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in predicted vs. observed bioactivity data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with target proteins (e.g., kinases) to identify conformational mismatches between docking predictions and experimental IC₅₀ values .
- Density Functional Theory (DFT) : Calculate the enone’s electron density to rationalize unexpected reactivity in biological assays (e.g., Michael addition with cysteine residues) .
- Machine Learning : Train models on existing pyrimidine derivatives to predict metabolic stability or off-target effects, addressing discrepancies in in vitro vs. in vivo data .
Q. What strategies can resolve spectral data contradictions (e.g., overlapping NMR peaks)?
- Methodological Answer :
- Selective Decoupling : Suppress signals from the 4-methoxyphenyl group to isolate pyrrolidine protons .
- Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃O-substituted phenyl) to simplify ¹H-NMR interpretation .
- 2D NOESY : Identify spatial proximity between the fluoropyrimidine and pyrrolidine protons to confirm regiochemistry .
Q. How can researchers design experiments to validate the compound’s mechanism of action?
- Methodological Answer :
- Enzymatic Assays : Measure inhibition of dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (λ = 340 nm for NADPH oxidation) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to DNA gyrase (common pyrimidine target) with a focus on entropy-driven interactions .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields across different batches?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial approach to test variables (e.g., solvent polarity, reaction time) and identify critical factors .
- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation and optimize reaction quenching points .
- Impurity Profiling : Compare LC-MS data across batches to trace side products (e.g., N-oxide derivatives from over-oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
